4-Methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide 4-Methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide Adenosine A3 receptor (A3AR) allosteric modulator; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 390817-85-3
VCID: VC0005850
InChI: InChI=1S/C23H19N3O2/c1-15-6-7-17-14-21(20-5-3-4-12-24-20)25-22(19(17)13-15)26-23(27)16-8-10-18(28-2)11-9-16/h3-14H,1-2H3,(H,25,26,27)
SMILES: CC1=CC2=C(N=C(C=C2C=C1)C3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)OC
Molecular Formula: C23H19N3O2
Molecular Weight: 369.4 g/mol

4-Methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide

CAS No.: 390817-85-3

Inhibitors

VCID: VC0005850

Molecular Formula: C23H19N3O2

Molecular Weight: 369.4 g/mol

4-Methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide - 390817-85-3

CAS No. 390817-85-3
Product Name 4-Methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide
Molecular Formula C23H19N3O2
Molecular Weight 369.4 g/mol
IUPAC Name 4-methoxy-N-(7-methyl-3-pyridin-2-ylisoquinolin-1-yl)benzamide
Standard InChI InChI=1S/C23H19N3O2/c1-15-6-7-17-14-21(20-5-3-4-12-24-20)25-22(19(17)13-15)26-23(27)16-8-10-18(28-2)11-9-16/h3-14H,1-2H3,(H,25,26,27)
Standard InChIKey YRVCIGPJMKDQQB-UHFFFAOYSA-N
SMILES CC1=CC2=C(N=C(C=C2C=C1)C3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)OC
Canonical SMILES CC1=CC2=C(N=C(C=C2C=C1)C3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)OC
Description Adenosine A3 receptor (A3AR) allosteric modulator; High Quality Biochemicals for Research Uses
Synonyms 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide
VUF 5455
VUF-5455
VUF5455
PubChem Compound 10339071
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator